Cetyl vinyl ether
Description
Significance of Vinyl Ethers in Organic Chemistry and Materials Science
Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an oxygen atom. fiveable.me The electron-rich nature of their carbon-carbon double bond makes them highly reactive and thus valuable monomers for polymerization, particularly through cationic mechanisms. fiveable.menih.gov This reactivity allows for the synthesis of a wide range of polymers, known as poly(vinyl ether)s, which find use in applications such as adhesives, coatings, and plastics. fiveable.mechemicalbook.comconnectchemicals.com
Beyond polymer science, vinyl ethers serve as important intermediates and building blocks in organic synthesis. connectchemicals.comresearchgate.net They readily participate in reactions like cycloadditions and Claisen rearrangements and are commonly used to introduce protecting groups for alcohols due to their ability to form stable acetals under basic conditions that can be easily removed with acid. chemicalbook.comorgsyn.orgnjchm.com The tunable chemistry of vinyl ethers allows for the design of molecules and polymers with well-defined structures and controllable properties. researchgate.net
Evolution of Research on Cetyl Vinyl Ether and its Analogues
Research into vinyl ethers gained significant momentum with the development of the Reppe synthesis in the 1930s, which provided an efficient route for their production from alcohols and acetylene (B1199291). fiveable.meacademie-sciences.fr Early academic work on long-chain alkyl vinyl ethers, such as this compound, dates back to at least the 1950s, with studies investigating the properties of their polymers, including their behavior as surface films. scilit.com
A significant focus of research has been on the polymerization of these monomers. nasa.gov Studies have detailed the homopolymerization of this compound and noted the tendency of the resulting polymer to exhibit side-chain crystallization due to the long alkyl group. nasa.gov The evolution of this research has seen a shift towards more sophisticated catalytic systems, including transition metals like palladium and iridium for synthesis and a variety of initiators for polymerization. orgsyn.orgacademie-sciences.frnih.gov Contemporary research often focuses on achieving "living" or controlled polymerization, which allows for precise control over the polymer's molecular weight and structure. nih.govnih.gov
Scope and Objectives of Current Academic Inquiry into this compound
Modern academic research on this compound and its analogues is driven by the pursuit of advanced materials with tailored functionalities. A primary objective is the development of well-controlled and stereoselective polymerization methods to synthesize poly(vinyl ether)s with highly ordered structures. unc.edu There is a growing emphasis on creating more sustainable and environmentally friendly polymerization processes, such as those that can be conducted in aqueous media. nih.govresearchgate.net The synthesis of novel, functionalized vinyl ethers to be used as monomers for custom polymers is another active area of investigation, aiming to expand the range of properties and applications for these materials. academie-sciences.fracademie-sciences.fr
Structure
2D Structure
Properties
IUPAC Name |
1-ethenoxyhexadecane | |
|---|---|---|
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InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3 | |
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InChI Key |
UKDKWYQGLUUPBF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCOC=C | |
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Molecular Formula |
C18H36O | |
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DSSTOX Substance ID |
DTXSID4061171 | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
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Molecular Weight |
268.5 g/mol | |
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Physical Description |
Melting point = 16 deg C; [ChemIDplus] | |
| Record name | Cetyl vinyl ether | |
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CAS No. |
822-28-6 | |
| Record name | Cetyl vinyl ether | |
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| Record name | Cetyl vinyl ether | |
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| Record name | Cetyl vinyl ether | |
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| Record name | Hexadecane, 1-(ethenyloxy)- | |
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| Record name | Hexadecane, 1-(ethenyloxy)- | |
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| Record name | 1-vinyloxyhexadecane | |
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| Record name | CETYL VINYL ETHER | |
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Physical and Chemical Properties
Tabulated Physical Characteristics
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₆O | ontosight.ainih.gov |
| Molecular Weight | 268.485 g/mol (Average) | chemspider.com |
| Monoisotopic Mass | 268.276616 Da | chemspider.com |
| Appearance | Colorless Liquid | |
| Boiling Point | ~240 °C | ontosight.ai |
| Density | ~0.87 g/cm³ | ontosight.ai |
| IUPAC Name | 1-(Vinyloxy)hexadecane | chemspider.com |
Spectroscopic Data (NMR, IR)
While specific spectra are not provided in the search results, the characterization of vinyl ethers is routinely performed using NMR and IR spectroscopy. academie-sciences.fracademie-sciences.fr
¹H NMR: The spectrum would show characteristic signals for the vinyl protons (CH₂=CHO-) in the range of δ 6.4 (dd), δ 4.2 (dd), and δ 4.0 (dd). The cetyl chain would exhibit a triplet for the terminal methyl group (CH₃-) around δ 0.9 and a large multiplet for the methylene (B1212753) groups (-CH₂-) between δ 1.2-1.6. The methylene group adjacent to the ether oxygen (-O-CH₂-) would appear as a triplet around δ 3.6.
¹³C NMR: The vinyl carbons would appear at approximately δ 152 (=CH-) and δ 86 (=CH₂). The carbons of the alkyl chain would produce signals in the aliphatic region of the spectrum.
IR Spectroscopy: Key absorption bands would include a C=C stretch for the vinyl group around 1620 cm⁻¹ and strong C-O-C stretching bands in the 1200-1000 cm⁻¹ region.
Reactivity of the Vinyl Group
The vinyl group is the center of reactivity in the this compound molecule.
Due to the electron-donating nature of the ether oxygen, the double bond of this compound is electron-rich and thus highly susceptible to attack by electrophiles. This makes cationic polymerization the primary method for synthesizing its polymer. fiveable.menih.gov The reaction is typically initiated by Lewis acids or other cationic initiators and is known to be rapid and often exothermic. nih.govnasa.gov Research has demonstrated that this compound can be efficiently polymerized in bulk to form poly(this compound). nasa.gov
As an electron-rich alkene, this compound can participate in cycloaddition reactions. researchgate.netacademie-sciences.fr It is a suitable dienophile for Diels-Alder reactions with electron-deficient dienes, providing a pathway to synthesize six-membered ring structures. academie-sciences.fr
Chemical Reactivity and Derivatization of Cetyl Vinyl Ether
Overview of Characteristic Reactions of Vinyl Ethers
Vinyl ethers, including cetyl vinyl ether, are versatile building blocks in organic synthesis. The defining feature is the vinyl group (CH₂=CH-) attached to an oxygen atom, which activates the double bond towards electrophilic attack and allows it to participate in a variety of reactions. The oxygen atom's lone pairs donate into the π-system, making the terminal carbon atom (β-carbon) nucleophilic. Consequently, vinyl ethers readily undergo cationic polymerization in the presence of Lewis acids or other cationic initiators. cdnsciencepub.comncert.nic.in They are also known to participate in addition reactions and cycloadditions. cdnsciencepub.comacs.org
Oxidation Reactions and Product Formation
The double bond in this compound is susceptible to oxidation by various reagents, leading to cleavage or addition products.
Ozonolysis: Treatment with ozone (O₃) followed by a workup cleaves the double bond. wikipedia.orglibretexts.org Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield formaldehyde (B43269) and cetyl formate. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initial aldehyde products further. Ozonolysis of vinyl ethers can also lead to the formation of oligomeric species through reactions involving the Criegee intermediate. d-nb.infoacs.org
Peroxide Oxidation: Selective oxidation can be achieved using hydrogen peroxide in the presence of a peroxotungstophosphate (PCWP) catalyst. For instance, the oxidation of a similar vinyl ether, 1-ethoxy-1-octene, with H₂O₂ and PCWP in a mixed solvent system like methanol/dichloromethane resulted in the formation of a synthetic equivalent of a 2-hydroxy-aldehyde, 1-ethoxy-1-methoxy-2-hydroxyoctane. In the absence of a nucleophilic solvent like methanol, oxidation can lead to the cleavage of the double bond, forming the corresponding aldehyde.
Table 1: Oxidation Reactions of Vinyl Ethers
| Reagent/Conditions | Intermediate | Typical Product(s) | Reference |
|---|---|---|---|
| 1. O₃; 2. (CH₃)₂S (Reductive Workup) | Ozonide | Aldehyde/Ester (e.g., Formaldehyde + Cetyl formate) | wikipedia.orglibretexts.org |
| 1. O₃; 2. H₂O₂ (Oxidative Workup) | Ozonide | Carboxylic Acid/Ester | wikipedia.org |
| H₂O₂ / PCWP catalyst in CH₃OH/CH₂Cl₂ | Epoxide/activated complex | α-alkoxy-α-hydroxy ether |
Reduction Reactions and Saturated Ether Formation
The vinyl group of this compound can be reduced to an ethyl group, resulting in the formation of the corresponding saturated ether, cetyl ethyl ether.
Catalytic Hydrogenation: This is a common method for reducing alkene double bonds. The reaction involves treating the vinyl ether with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). ncert.nic.inacs.org The hydrogenation is typically carried out under pressure and results in the syn-addition of two hydrogen atoms across the double bond, saturating it to form an alkane-like structure. Studies on various unsaturated vinyl ethers have demonstrated successful and selective hydrogenation of the vinyl moiety. researchgate.net
Substitution Reactions with Nucleophiles and Halogens
While the electron-rich double bond primarily undergoes addition reactions, certain transformations can be viewed as substitutions.
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, this compound undergoes rapid hydrolysis. The reaction is initiated by the rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation (an alkoxycarbocation). cdnsciencepub.comrsc.orgresearchgate.net This cation is then rapidly attacked by water to form a hemiacetal intermediate, which quickly decomposes to yield acetaldehyde (B116499) and cetyl alcohol. cdnsciencepub.com This lability in acidic conditions is fundamental to the use of vinyl ethers as protecting groups.
Halogen Addition: this compound reacts readily with halogens like bromine (Br₂) and chlorine (Cl₂) in an inert solvent. wikipedia.orgmasterorganicchemistry.com This is an electrophilic addition reaction where the halogen molecule adds across the double bond to form a vicinal dihalide, specifically 1-cetoxy-1,2-dihaloethane. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in anti-addition of the two halogen atoms. wikipedia.orgpressbooks.pub
Cycloaddition Reactions and Their Synthetic Utility
The activated double bond of vinyl ethers makes them excellent partners in cycloaddition reactions, providing pathways to various cyclic structures. These reactions are valuable for constructing complex molecular frameworks.
[4+2] Cycloadditions (Diels-Alder Reactions): Vinyl ethers can act as dienophiles in Diels-Alder reactions. For example, methyl vinyl ether reacts with acrolein in the first step of the commercial synthesis of glutaraldehyde. cdnsciencepub.com More complex hetero-Diels-Alder reactions have also been reported, such as the reaction of vinyl ethers with o-quinolinone quinone methides, which is used for the selective fluorescent labeling of plasmalogens. nih.gov
[2+2] Cycloadditions: Under photochemical conditions (irradiation with light), vinyl ethers can undergo [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) rings. These reactions often proceed through a different mechanism than thermal cycloadditions.
Other Cycloadditions: Vinyl ethers can also participate in other types of cycloadditions, such as [3+2] cycloadditions with various dipoles and cyclotrimerization reactions with dialdehydes to form polymers with cyclic acetal (B89532) structures. libretexts.org
Table 2: Cycloaddition Reactions Involving Vinyl Ethers
| Reaction Type | Reactant Partner | Product Type | Conditions | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Diene (e.g., Butadiene, Acrolein) | Cyclohexene derivative | Thermal | cdnsciencepub.com |
| [4+2] Hetero-Diels-Alder | o-Quinolinone quinone methide | Dihydropyran derivative | Mild, Thermal | nih.gov |
| [2+2] Cycloaddition | Alkene | Cyclobutane derivative | Photochemical (hν) | |
| Polyaddition/Cyclotrimerization | Dialdehyde | Poly(cyclic acetal) | Lewis Acid (EtAlCl₂) | libretexts.org |
Reactions as Protecting Groups and Vinyl Transfer Reagents
The specific reactivity of the vinyl ether group makes it highly useful for two key synthetic applications: protecting hydroxyl groups and transferring a vinyl group.
Protecting Group for Alcohols: this compound can react with an alcohol under acidic catalysis to form an acetal. This acetal functionality serves as an effective protecting group for the alcohol. The protection is robust under neutral and basic conditions but can be easily removed (deprotected) under mild aqueous acidic conditions, which hydrolyze the acetal to regenerate the original alcohol. The vinyl group itself has been studied as a protecting group for alcohols, noted for its stability in basic media and ease of removal with acid. d-nb.info
Vinyl Transfer Reagents (Transvinylation): this compound can transfer its vinyl group to another alcohol in a process called transetherification or transvinylation. This equilibrium-driven reaction is often catalyzed by palladium or mercury compounds. For example, reacting an alcohol with this compound in the presence of a palladium(II) complex can efficiently produce a new vinyl ether corresponding to the starting alcohol.
Carbene Chemistry and Alkyne Synthesis from Vinyl Ethers
Carbene Chemistry: The electron-rich double bond of this compound is reactive towards carbenes and carbenoids. The primary reaction is cyclopropanation, where the carbene adds across the double bond to form a 1-cetoxy-cyclopropane derivative. wikipedia.org This reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane (B1198618) product. Various methods for generating carbenes, such as from diazo compounds with rhodium catalysts or from dihalomethanes (Simmons-Smith reaction), can be employed for this transformation. nih.govnih.govresearchgate.net
Alkyne Synthesis from Vinyl Ethers: While not a direct conversion, alkynes can be synthesized from vinyl ethers through a two-step process. This synthetic route leverages the reactivity of the vinyl double bond.
Halogenation: First, the this compound is treated with a halogen such as bromine (Br₂) or chlorine (Cl₂), which adds across the double bond to form a 1-cetoxy-1,2-dihaloethane intermediate. pressbooks.publibretexts.org
Double Dehydrohalogenation: The resulting dihalide is then subjected to a double elimination reaction using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.orgyoutube.com The base removes two equivalents of hydrogen halide (HX) to form two new pi bonds, resulting in the corresponding alkyne, cetoxyacetylene.
Investigation of Spin-Center Shift Mechanisms in Functionalization
The functionalization of this compound can proceed through various mechanisms, including those involving radical intermediates where the concept of a spin-center is central. A spin-center, or radical, is a highly reactive species with an unpaired electron. In the context of this compound, the electron-rich vinyl group (–CH=CH₂) is susceptible to attack by radical initiators. This initial attack results in the formation of a new radical species where the unpaired electron, the spin-center, is located on the carbon atom of the former double bond.
The subsequent reactions of this radical intermediate are critical in determining the final functionalized product. The stability and reactivity of this newly formed spin-center can lead to what can be conceptualized as a "spin-center shift," although this specific terminology is not commonly employed in the literature for this class of compounds. This "shift" can be understood as the migration of the radical center through various processes such as rearrangement or, more commonly, through chain transfer reactions during polymerization.
In radical polymerization, a radical initiator adds to the vinyl group of a this compound monomer, creating a new radical. This new radical center then adds to another monomer, effectively shifting the spin-center to the newly added unit at the end of the growing polymer chain. This process, a cornerstone of producing polyvinyl ethers, represents a continuous and predictable shift of the reactive spin-center.
Furthermore, radical group transfer reactions offer another pathway for the functionalization of vinyl compounds. researchgate.netnih.gov In these reactions, a radical is generated from a precursor and adds to the vinyl group. This is followed by a fragmentation step that transfers a part of the original molecule to the vinyl ether, effectively functionalizing it. The efficiency and regioselectivity of such reactions depend on the stability of the intermediate radicals and the nature of the transferring group. While specific studies on this compound are limited, the principles of radical addition and propagation are fundamental to its reactivity. wikipedia.orgacs.org
The vinyl group itself is a versatile functional group that can participate in various reactions. wikipedia.org Its reactivity is influenced by the adjacent ether oxygen, which donates electron density, making the double bond particularly susceptible to electrophilic and radical attack.
Formation of Functionalized Vinyl Ether Derivatives
The synthesis of functionalized vinyl ether derivatives can be achieved through several synthetic strategies, often involving the modification of a vinyl ether or the construction of a vinyl ether from a functionalized alcohol. While direct derivatization of the intact this compound molecule presents challenges without affecting the vinyl group, related synthetic methods provide pathways to a diverse range of functionalized long-chain vinyl ethers.
One significant method is the enzyme-catalyzed synthesis of vinyl ether esters. This approach allows for the direct esterification of a hydroxyl-functional vinyl ether with a carboxylic acid. rsc.org For instance, a long-chain carboxylic acid could be reacted with a shorter-chain hydroxyalkyl vinyl ether in the presence of an enzyme like Candida antarctica lipase (B570770) B (CalB) to produce a vinyl ether with a long-chain ester functionality. This method is highly efficient, with high conversions often achieved in under an hour. rsc.org
Another versatile method is the transetherification reaction, where a vinyl ether, such as ethyl vinyl ether, exchanges its alkoxy group with an alcohol. nih.gov This reaction is often catalyzed by palladium complexes. By using a functionalized long-chain alcohol, a corresponding functionalized long-chain vinyl ether can be synthesized.
Furthermore, the vinyl group itself can be used as a protecting group for alcohols under basic conditions, highlighting its stability and allowing for chemical modifications on other parts of a molecule. rsc.org The vinyl ether can be formed from an alcohol using reagents like calcium carbide and subsequently removed under acidic conditions. rsc.orgrsc.org
The following table summarizes representative conditions for the synthesis of functionalized vinyl ether derivatives, which could be conceptually applied to create derivatives related to this compound.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Enzyme-catalyzed Esterification | Hydroxy-functional vinyl ether, Carboxylic acid | Immobilized Candida antarctica lipase B (CalB) | Bulk or various organic solvents | 22-90 | >90 | rsc.org |
| Transetherification | Ethyl vinyl ether, Alcohol | Palladium acetate (B1210297)/1,10-phenanthroline (B135089) | Dichloromethane | Room Temperature | 40-75 | nih.gov |
| Vinylation of Alcohol | Alcohol, Calcium Carbide | KOH/DMSO | DMSO | Room Temperature | Good | rsc.org |
| Acid-catalyzed Hydrolysis (Deprotection) | Vinyl Ether | Dilute aqueous acid (e.g., HCl) | - | - | - | arkat-usa.orgyoutube.com |
Additionally, derivatization techniques common in analytical chemistry, such as alkylation and esterification, can be used to modify functional groups within a molecule. researchgate.netgcms.czpsu.eduresearchgate.netsigmaaldrich.com For example, if a this compound derivative contained a carboxylic acid or hydroxyl group on the cetyl chain, these groups could be further functionalized to esters or ethers, respectively.
The synthesis of novel cyanomethyl vinyl ether derivatives has also been reported, showcasing the ability to introduce complex functionality onto the vinyl ether structure. nih.gov These methods often involve multi-component reactions where an aldehyde, an alcohol (or cyanohydrin), and an alkyne derivative react to form a highly functionalized vinyl ether.
Advanced Analytical Techniques in Cetyl Vinyl Ether Research
Spectroscopic Characterization (NMR, FT-Raman)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are indispensable for confirming the structure and assessing the purity of vinyl ethers, including cetyl vinyl ether, and for characterizing the resulting polymers.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are widely used to characterize vinyl ethers and their polymers. For vinyl ethers, ¹H NMR is critical for tracking stability and reaction progress, with distinct peaks observed for vinyl protons (δ 4.0–6.0 ppm) and the protons of the alkyl chain. benchchem.com Coupling with ¹³C NMR helps resolve ambiguities and provides detailed information about the carbon backbone and pendant groups. benchchem.com NMR spectroscopy is also used to determine the tacticity of poly(vinyl ether)s and to assess the degree of branching in polymeric structures. rsc.orgacs.orgvt.edu The reaction sequence in the synthesis of vinyl ether copolymers can be monitored by NMR spectroscopy. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy is a vibrational spectroscopic technique that provides complementary information to infrared spectroscopy. It is listed as a technique used for the analysis of this compound in the PubChem database. nih.gov While specific detailed research findings for this compound using FT-Raman are not extensively detailed in the provided sources, Raman spectroscopy, in general, is valuable for identifying functional groups and molecular structures in organic compounds and polymers.
Chromatographic Methods for Purity and Reaction Monitoring (VPC, GC)
Chromatographic techniques, such as Vapor Phase Chromatography (VPC) and Gas Chromatography (GC), are essential for assessing the purity of vinyl ether monomers and monitoring the progress of reactions involving these compounds.
VPC and GC: Vinyl ethers have been analyzed for purity using vapor phase chromatography. nasa.gov GC-MS or NMR (¹H/¹³C) is considered essential to confirm the absence of peroxides, which can form due to the instability of vinyl ethers. benchchem.com Gas chromatography can be used to determine the residual concentration of monomers, allowing for the calculation of monomer conversions in polymerization reactions. researchgate.net Chromatographic methods are broadly applied for the separation and analysis of various vinyl ethers. nih.gov
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for determining the molecular weight and molecular weight distribution of polymers derived from vinyl ethers.
GPC/SEC: GPC is routinely employed to obtain the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(vinyl ether)s. rsc.orgvt.eduresearchgate.netresearchgate.net This technique allows researchers to assess the success of controlled polymerization techniques aimed at producing polymers with narrow molecular weight distributions. rsc.orgresearchgate.netnii.ac.jp GPC data can also be used in conjunction with other techniques like mass spectrometry for detailed polymer characterization, including end-group analysis. acs.orgnih.gov Studies on vinyl ether polymers, such as polyisobutyl vinyl ether, have utilized GPC to analyze the effect of different polymerization conditions on molecular weight profiles. researchgate.net
X-ray Studies of Polymer Morphology
X-ray diffraction (XRD) is a valuable technique for investigating the crystalline structure and morphology of polymers, including poly(vinyl ether)s.
X-ray Diffraction: X-ray studies have been performed on poly(this compound) and other poly(vinyl ether)s to assess their crystalline nature. nasa.gov Results from such analyses can indicate whether a polymer sample is crystalline, ordered but not crystalline, or amorphous. nasa.gov For example, one study indicated that only one sample of poly(this compound) analyzed contained crystalline material, while other polyvinyl ethers were ordered but not crystalline. nasa.gov XRD can also be used to study the morphology of polymer blends and composites involving vinyl ether polymers, detecting phase separation and changes in crystalline structure upon blending or incorporation of fillers. researchgate.netresearchgate.net The degree of crystallinity and crystallite size in polymers can be determined from XRD patterns. numberanalytics.com
Thermal Analysis Techniques (Thermogravimetric Analysis)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and decomposition behavior of vinyl ethers and their polymers.
Biomedical and Advanced Material Applications of Cetyl Vinyl Ether Based Systems
Applications in Drug Delivery Systems
Vinyl ethers are being explored for their utility in drug delivery systems, including the creation of microneedle arrays and nanocarriers. benchchem.combenchchem.com These systems aim to improve drug administration, control release kinetics, and enhance the efficacy of therapeutic agents. benchchem.combenchchem.commdpi.com
Stability in Biological Systems and Complex Formation with Therapeutic Agents
Research indicates that vinyl ethers, including those structurally related to cetyl vinyl ether, may find applications in drug delivery systems due to their stability under physiological conditions. benchchem.com This stability is crucial for maintaining the integrity of the delivery system and the encapsulated therapeutic agent within the biological environment. Vinyl ethers have shown the ability to form stable complexes with therapeutic agents. benchchem.com This complex formation can be a key mechanism for encapsulating and protecting drugs, influencing their release profile and interaction with biological targets. benchchem.com
Nanocarrier Development for Controlled Drug Release
Table 1: Examples of Nanocarrier Systems for Controlled Drug Release
| Nanocarrier Type | Key Components | Potential Benefits in Drug Delivery | Relevant Findings |
| Vinyl Ether-Based Nanocarriers | Polymers derived from vinyl ethers, Carbon-based materials | Improved drug loading and release profiles, Targeted delivery | Functionalized carbon-based nanomaterials showed enhanced drug loading and release profiles. benchchem.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., cetyl palmitate), Surfactants | Controlled release, Enhanced stability, Potential for targeted delivery | Can exhibit burst release followed by prolonged release; composition influences release kinetics. polysciences.comnih.govsci-hub.box |
| Polymeric Micelles | Amphiphilic block copolymers | Encapsulation of hydrophobic drugs, Enhanced solubility and stability | Can encapsulate hydrophobic substances and improve their properties for delivery. mdpi.comnih.gov |
Efficacy in Enhancing Drug Solubility and Bioavailability
Poor water solubility and low bioavailability are significant challenges in drug development. researchgate.netdrug-dev.comascendiacdmo.com Research suggests that vinyl ethers and their derivatives may play a role in enhancing the solubility and bioavailability of therapeutic agents. benchchem.com While direct studies on this compound's impact are ongoing, the ability of related compounds and nanocarrier systems incorporating ether linkages or lipid components to improve drug solubility and absorption has been observed. mdpi.comdrug-dev.comnih.govmdpi.comlabinsights.nl Techniques like complex formation and incorporation into nanocarriers are established strategies for improving the solubility and dissolution rate of poorly soluble drugs, thereby increasing their bioavailability. mdpi.comresearchgate.netdrug-dev.comascendiacdmo.commdpi.com
Potential in Pharmaceutical Development and Innovation in Drug Formulation
This compound shows potential in pharmaceutical development as an intermediate in the synthesis of certain drugs. ontosight.ai Its vinyl ether moiety can participate in chemical reactions to form new compounds relevant to pharmaceutical applications. ontosight.ai More broadly, vinyl ethers are utilized in organic synthesis as building blocks for polymers and copolymers with specific properties, which can be tailored for developing new materials in the pharmaceutical industry. benchchem.comresearchgate.net The field of drug formulation is continuously evolving, with a focus on developing innovative approaches to improve drug efficacy, stability, and patient compliance. drug-dev.comadragos-pharma.com The unique properties of compounds like this compound could contribute to these advancements, potentially leading to innovations in drug formulation and delivery methods. benchchem.comadragos-pharma.com The demand for novel excipients and drug delivery platforms is driven by the need for differentiated products and improved therapeutic outcomes, particularly for chronic diseases. drug-dev.com
Research on Biological Implications and Therapeutic Potentials
Research into the biological implications of vinyl ethers is ongoing, exploring their interactions with biological systems and potential therapeutic effects. benchchem.com
Studies on Anticancer Activity of Vinyl Ethers
Studies have investigated the biological activity of vinyl ethers, including their potential anticancer effects. benchchem.comnih.govresearchgate.net Research on certain vinyl ether analogs has shown significant anti-proliferative effects against cancer cells, such as breast cancer cells (MCF-7). benchchem.com These findings suggest potential therapeutic applications for vinyl ethers in oncology. benchchem.com Further research has explored novel cyanomethyl vinyl ether derivatives as antiproliferative agents, demonstrating significant activity against ovarian carcinoma cells (SKOV3) and lung carcinoma cells (A549) in vitro. nih.govresearchgate.netfrontiersin.org Structure-Activity Relationship (SAR) analysis in these studies has indicated that the chemical structure and specific substitutions on the vinyl ether derivatives influence their biological activity. nih.govresearchgate.netfrontiersin.org
Table 2: In Vitro Cytotoxicity of a Cyanovinyl Ether Derivative (Compound 12E)
| Cell Line | IC₅₀ Value (µM) |
| A549 (lung carcinoma) | 9.89 ± 0.25 |
| BT20 (breast cancer) | 9.89 ± 0.25 |
| HCT116 (colon cancer) | 16.10 ± 1.20 |
| MRC5 (non-cancerous) | > 100 |
Note: Data extracted from research on cyanomethyl vinyl ether derivatives. nih.gov
These studies highlight the potential of vinyl ether derivatives as candidates for further investigation in cancer therapy, emphasizing the importance of structural modifications in enhancing their cytotoxic effects and selectivity towards cancer cells. nih.govresearchgate.netfrontiersin.org
Evaluation of Safety Profiles and Potential Toxicity of Derivatives
While a comprehensive and detailed safety profile specifically for this compound derivatives in biomedical applications is not extensively documented in the provided search results, some general information regarding the safety of vinyl ether derivatives can be considered. Vinyl ethers, as a class, have been investigated for various applications, including biomedical ones like drug delivery benchchem.combenchchem.com. Research indicates that some vinyl ether derivatives show stability under physiological conditions, making them candidates for drug formulation benchchem.com. However, concerns regarding the potential toxicity of some vinyl ether derivatives have been raised, suggesting the need for further in vivo safety profile evaluations benchchem.com. This compound itself is noted to potentially cause skin and eye irritation, necessitating proper handling protocols including the use of protective gear ontosight.ai. Aggregated GHS information indicates that this compound is harmful to aquatic life with long-lasting effects nih.gov.
Development of High-Performance Materials
The polymerization of this compound and its copolymerization with other monomers yield polymers with diverse properties suitable for high-performance material applications.
Adhesives, Coatings, and Varnishes from this compound Polymers
Polyvinyl ethers, including those derived from this compound, are utilized in the production of adhesives, coatings, and varnishes benchchem.comconnectchemicals.comgoogle.comcarbide.co.jp. The polymers' inherent properties, such as flexibility, adhesion, and resistance to water and chemicals, contribute to their utility in these applications connectchemicals.comconnectchemicals.com. For instance, n-butyl vinyl ether polymers, related to this compound polymers, are used in adhesives and sealants due to their flexibility, strong adhesion, and durability on various surfaces connectchemicals.com. They are also incorporated into coatings to enhance flexibility, adhesion, and water resistance, improving the durability and performance of paints, varnishes, and protective coatings connectchemicals.com. Vinyl ether polymers and copolymers are broadly applicable in coatings and adhesives carbide.co.jpashland.com.
Polymeric Surfactants and Amphiphilic Copolymers
This compound's structure, with its long hydrophobic cetyl chain and a polar vinyl ether group, makes it a suitable monomer for the synthesis of polymeric surfactants and amphiphilic copolymers. Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form structures like micelles nih.govnih.gov. These structures are of interest for various applications, including drug delivery, where they can encapsulate hydrophobic drugs in their core nih.govnih.gov. While the search results specifically mention butyl vinyl ether being used in the production of amphiphilic copolymers researchgate.net, the amphiphilic nature conferred by the long alkyl chain of this compound suggests its potential in similar applications. Polymeric surfactants and amphiphilic copolymers are developed as alternatives to conventional surfactants, offering advantages such as lower critical micelle concentrations nih.gov.
Thermosensitive Copolymers and Hydrogels
Thermosensitive copolymers and hydrogels are materials that exhibit a change in their properties, such as swelling or solubility, in response to temperature variations mdpi.comgoogle.comnih.gov. These materials hold promise in areas like controlled drug delivery and tissue engineering benchchem.commdpi.comnih.gov. Vinyl ethers can be used in the synthesis of stimuli-responsive copolymers benchchem.com. While specific examples involving this compound in thermosensitive hydrogels are not explicitly detailed, related vinyl ether-based systems, such as copolymers of methyl vinyl ether and maleic anhydride (B1165640) or copolymers of vinyl ethers of monoethanolamine and ethyleneglycol, have been explored for the creation of thermosensitive hydrogels mdpi.comiaea.org. These hydrogels can exhibit temperature-responsive swelling behavior and potential for drug binding or controlled release mdpi.comiaea.org.
Film-Forming Polymers with Specific Resistances
Polymers derived from this compound can function as film-forming agents, providing films with specific resistances. The long hydrophobic chain contributes to properties like water repellency. Polyvinyl ethers are known for forming films with properties such as flexibility and resistance to solvents and temperature connectchemicals.comcymitquimica.com. For instance, a polymer film formed from 1-(ethenyloxy)hexadecane (this compound) is described as exhibiting high resistance to solvents and temperature, making it suitable as a film-forming polymer cymitquimica.com. Poly(dodecyl vinyl ether), another vinyl ether polymer with a long alkyl chain, is used in hydrophobic coatings and surface treatments due to its water-repelling properties and chemical resistance connectchemicals.com. These film-forming polymers are valuable in applications requiring protective barriers with specific resistance characteristics connectchemicals.comosaka-soda.co.jp.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Reaction Mechanisms and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the mechanisms and reactivity of chemical compounds. These calculations can help elucidate the energy profiles of reactions, identify transition states, and determine the relative stabilities of intermediates. While specific quantum chemical studies focusing solely on the reaction mechanisms and reactivity of cetyl vinyl ether were not extensively detailed in the search results, broader computational studies on vinyl ether polymerization provide relevant context. For instance, DFT has been used to systematically study the possible mechanism of vinyl ether cationic polymerization in aqueous media. mdpi.comresearchgate.net These studies can provide theoretical support for proposed reaction pathways and the role of different components in the reaction system.
Modeling of Polymerization Processes and Stereocontrol
Computational modeling is a powerful tool for simulating polymerization processes and understanding factors that influence stereocontrol. For vinyl ethers, achieving high stereoselectivity in polymerization is crucial for tailoring polymer properties. Computational studies, often in conjunction with experimental work, have provided deeper understanding of stereoselective cationic polymerization of vinyl ethers. acs.orgunc.edu These studies have investigated the importance of factors such as ligand effects and the structure of the catalyst in determining stereochemistry. acs.orgunc.edu Computational methods have also been used to identify the solution-state catalyst structure, which is essential for understanding its interaction with the monomer and growing polymer chain. acs.orgunc.edu
Computational modeling can also be used to predict the effect of experimental conditions on the yield, molecular weight, and structure of polymers. For example, in the synthesis of branched polymers by cationic polymerization of vinyl monomers, computer modeling can help understand the relationship between branch architecture and polymer properties. scribd.com Studies have shown that the bulkiness of the arms, such as those derived from this compound, can strongly influence the yield of star polymers compared to less bulky vinyl ethers like isobutyl vinyl ether (IBVE). scribd.com
Prediction of Molecular Interactions and Stabilities
Computational approaches are utilized to predict molecular interactions and assess the stability of compounds and their complexes. These studies can involve calculating interaction energies, analyzing non-covalent interactions, and determining the relative stability of different molecular conformations or aggregates. While direct computational studies on the molecular interactions and stability of this compound itself were not prominently featured, related research on the stabilization of radical cations by polyelectrolytes derived from this compound highlights the application of computational methods in understanding interactions in complex systems. researchgate.netresearchgate.net Computational modeling, such as using the ONIOM method, can support the involvement of intramolecular interactions in stabilizing certain molecular structures. researchgate.net Furthermore, computational studies can investigate radical-radical and radical-close shell interactions, which are relevant in systems involving charged species and can influence the stability of molecular assemblies. researchgate.net
Computational Approaches to Understanding Spectroscopic Properties
Computational methods are valuable for interpreting and predicting spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. By calculating molecular vibrations, electronic transitions, and magnetic shielding constants, computational chemistry can aid in assigning experimental spectral peaks and understanding the relationship between molecular structure and spectroscopic features. Although specific computational studies on the spectroscopic properties of this compound were not detailed in the search results, computational work using DFT has been applied to understand the spectroscopic properties of other compounds, such as curcumin, in the presence of surfactant systems. researchgate.net This demonstrates the general applicability of computational approaches in this area. Such methods can help in understanding how the environment or interactions with other molecules might affect the spectroscopic signature of this compound.
Compound Information
| Compound Name | PubChem CID |
| This compound | 69971 |
| Isobutyl vinyl ether | 1805782 |
Data Tables
However, based on the information found, a conceptual table illustrating the comparative yield in polymerization based on computational and experimental observations could be presented:
| Monomer | Polymerization Yield (Conceptual) | Basis |
| Isobutyl vinyl ether | Higher | Computational/Experimental scribd.com |
| This compound | Lower | Computational/Experimental scribd.com |
Historical Perspectives and Future Research Directions
Milestones in Vinyl Ether Chemistry and Cetyl Vinyl Ether Development
The history of vinyl ether chemistry dates back to the late 19th century. Divinyl ether, a foundational vinyl ether, was first prepared in 1887 by Friedrich W. Semmler. encyclopedia.pub Early research in the 20th century explored the suitability of unsaturated ethers, including divinyl ether and ethyl vinyl ether, as anesthetics. woodlibrarymuseum.orgwoodlibrarymuseum.org Chauncey D. Leake and Mei Yü Chen published studies on these compounds in 1930. woodlibrarymuseum.orgwoodlibrarymuseum.org The first chemically pure vinyl ether was prepared in 1931 by William L. Ruigh and Randolph T. Major. woodlibrarymuseum.org Vinyl ether itself was introduced as an anesthetic under the brand name Vinethene in 1935 and saw use until the mid-1950s. woodlibrarymuseum.org
Significant advancements in vinyl ether chemistry have been closely tied to the development of polymerization techniques, particularly cationic polymerization. nih.govresearchgate.net Controlling cationic polymerization has historically been challenging due to the high reactivity of the active species. nih.gov A major milestone was the first reported living cationic polymerization (LCP) utilizing alkyl vinyl ethers in 1984 by Miyamoto and co-workers. nih.gov This development was crucial for synthesizing well-defined polymers with controlled molecular weight and narrow dispersity. nih.gov
While the historical development of vinyl ether chemistry provides a broad context, specific detailed milestones solely focused on this compound (1-ethenoxyhexadecane) are less extensively documented in readily available historical overviews of vinyl ether chemistry compared to simpler vinyl ethers like divinyl ether or ethyl vinyl ether. This compound, with its long alkyl chain, likely gained prominence with the increasing interest in utilizing vinyl ethers in applications requiring specific hydrophobic properties or compatibility with lipophilic systems. Its development is more likely intertwined with advancements in synthetic methods allowing for the efficient vinylation of longer-chain alcohols and the exploration of the properties of polymers and derivatives incorporating such long alkyl chains.
Emerging Trends in Vinyl Ether Synthesis and Polymerization
Emerging trends in vinyl ether synthesis and polymerization are driven by the demand for more efficient, controlled, and sustainable methods, as well as the desire to create polymers with tailored properties.
Synthesis: Traditional methods for synthesizing vinyl ethers, such as the Reppe vinylation (addition of alcohols to acetylene), often require high pressures and strong bases. rsc.org More recent approaches focus on milder and greener conditions. One notable trend is the use of calcium carbide as a safer alternative to gaseous acetylene (B1199291) for the vinylation of alcohols under superbasic catalytic conditions (e.g., KOH/DMSO). wordpress.comrsc.orgmdpi.com This method has shown success in vinylating primary and secondary alcohols in good yields. wordpress.comrsc.org Enzyme catalysis is also emerging as a sustainable route for synthesizing vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers under benign conditions, avoiding detrimental side reactions associated with conventional acid catalysis. nih.gov
Polymerization: Cationic polymerization remains a primary method for polymerizing vinyl ethers due to their electron-rich double bond. nih.govresearchgate.net Recent developments in this area aim to overcome the historical challenges of control and expand the scope of applicable conditions. Key trends include:
Controlled/Living Polymerization: The development of cationic reversible addition–fragmentation chain transfer (RAFT) polymerization allows for better control over molecular weight and dispersity, even enabling copolymerization with monomers typically polymerized by other mechanisms, such as acrylates. nih.govresearchgate.netacs.org
External Stimuli: Utilizing external stimuli like light, heat, or electrochemical potential to initiate and control cationic polymerization offers precise regulation of the process, including polymerization rate and polymer structure. nih.govresearchgate.netacs.orgacs.org Photocatalysts and organocatalysts are being explored as alternatives to traditional metal-based Lewis acid catalysts. nih.govacs.org
Stereocontrol: Significant advancements have been made in achieving high levels of stereoregularity (tacticity) in poly(vinyl ether)s through the design of specific catalyst systems, such as titanium-based Lewis acids with bulky substituents or combinations of Lewis acids and chiral ligands. nih.govacs.org Controlling tacticity is crucial as it significantly impacts polymer properties, such as crystallinity and thermal behavior. nih.govacs.org
Copolymerization: Research is ongoing to develop effective strategies for copolymerizing vinyl ethers with other monomer types to create materials with a balance of properties. acs.org This includes combining cationic polymerization of vinyl ethers with radical polymerization of monomers like acrylates. acs.org
For this compound specifically, these emerging trends in synthesis and polymerization are relevant for developing controlled methods to synthesize its homopolymers and copolymers. The ability to control molecular weight, dispersity, and tacticity is important for tailoring the properties of materials incorporating the long cetyl chain for specific applications. The development of greener synthesis methods is also pertinent for the sustainable production of this compound.
Unexplored Reactivity and Derivatization Opportunities
While vinyl ethers are known for their reactivity in cationic polymerization and reactions involving the vinyl group, there are still unexplored avenues for their reactivity and derivatization, particularly concerning the influence of the long alkyl chain in this compound.
Beyond polymerization, vinyl ethers can undergo various reactions, including acetalization, thioacetalization, thiol-ene reactions, and hydrolysis. nih.gov These reactions can be used for post-polymerization modification or to create functional molecules. nih.gov The vinyl ether functionality can form both stable and dynamic covalent bonds, offering versatility in material design. nih.gov
For this compound, the presence of the long hydrophobic cetyl chain can influence the reactivity of the vinyl group and potentially open up unique derivatization opportunities. The hydrophobic environment created by the cetyl chain might affect the local concentration of reactants or catalysts, influencing reaction rates and selectivities.
Potential unexplored reactivity and derivatization opportunities for this compound could include:
Specific functionalization of the cetyl chain: While the vinyl group is the primary reactive site, exploring methods for selective functionalization of the saturated alkyl chain (e.g., through C-H activation or enzymatic reactions) could lead to novel amphiphilic molecules with multiple functionalities.
Reactions at interfaces or in self-assembled structures: Due to the amphiphilic nature imparted by the cetyl chain, this compound and its polymers may form micelles, vesicles, or other self-assembled structures in polar media. Exploring the reactivity of the vinyl group within these confined or interfacial environments could lead to unique reaction pathways and products.
Development of novel protecting group strategies: The acid-lability of the vinyl ether group makes it useful as a protecting group for alcohols. wikipedia.org Investigating the efficacy and selectivity of this compound as a protecting group for various functional groups, potentially influenced by the steric and hydrophobic effects of the cetyl chain, could be a fruitful area.
Exploration of cycloaddition reactions: While inverse demand [4+2] cycloaddition reactions of simple ethyl vinyl ether have been reported, further exploration of cycloaddition reactions involving this compound with various dienes or heterodienes could yield novel cyclic compounds with potential applications. wikipedia.org
Detailed research findings specifically on the unexplored reactivity and derivatization of this compound are limited in the provided context, suggesting this is indeed an area with significant potential for future investigation.
Advanced Biomedical and Industrial Applications Horizon
Poly(vinyl ether)s, derived from vinyl ether monomers like this compound, possess properties that make them attractive for a range of advanced applications, particularly in biomedical and industrial fields.
Biomedical Applications: The ability to synthesize vinyl ether polymers with controlled structures, molecular weights, and functionalities is expanding their potential in biomedical applications. nih.govacs.org Emerging applications include:
Drug Delivery Systems (DDS): Vinyl ether polymers can be designed to form nanoparticles or other structures capable of encapsulating and releasing therapeutic agents. nih.govacs.orgrsc.org Copolymers incorporating degradable units or stimuli-responsive elements can enable controlled drug release. rsc.org The hydrophobic cetyl chain in poly(this compound) could be particularly relevant for formulating delivery systems for lipophilic drugs.
Tissue Engineering: Biocompatible vinyl ether polymers and copolymers are being explored as scaffolds or components in tissue engineering applications. rsc.org
Biomaterials: Vinyl ether polymers can be used in the development of various biomaterials, potentially leveraging properties like flexibility and compatibility with biological systems. nih.govacs.org
Medical Devices: Vinyl ethers are being leveraged in the healthcare sector for pharmaceutical applications and medical devices, including medical adhesives. dataintelo.com
Industrial Applications: Vinyl ethers and their polymers have established and emerging roles in various industrial sectors. nih.govacs.orgdataintelo.com
Coatings and Adhesives: Poly(vinyl ether)s are valued for their film-forming properties, adhesion, flexibility, impact resistance, and low-temperature performance, making them suitable for use in coatings, sealants, and adhesives. nih.govacs.orgdataintelo.commarketresearchintellect.comresearchgate.netgithub.com The low viscosity and excellent reactivity of vinyl ethers are advantageous in these applications. marketresearchintellect.com
Specialty Chemicals and Polymers: Vinyl ethers serve as versatile building blocks in the synthesis of specialty chemicals and polymers with unique characteristics. dataintelo.commarketresearchintellect.comresearchgate.net
Automotive and Construction: Vinyl ethers contribute to the production of lightweight and durable parts in the automotive industry and enhance the performance of building materials in the construction sector. dataintelo.comgithub.com
Electronics: Perfluoro ethyl vinyl ether, a related fluorinated vinyl ether, is used in the electronics industry for components requiring chemical stability and resistance to heat and corrosion. globalgrowthinsights.com While this compound is not fluorinated, the general class of vinyl ethers is finding increasing use in high-performance materials across various industries. dataintelo.commarketresearchintellect.com
For this compound, its long hydrophobic chain suggests particular utility in applications where hydrophobicity, compatibility with non-polar substances, or the formation of ordered structures is beneficial. This could include specialized coatings, lubricants, personal care products, or as a component in polymer blends to modify surface properties or improve compatibility with hydrophobic fillers.
Integration of this compound Research with Green Chemistry Principles
The integration of green chemistry principles into the research and application of this compound is becoming increasingly important to address environmental concerns associated with chemical synthesis and polymer production.
Key areas for integrating green chemistry include:
Sustainable Synthesis Methods: Developing synthetic routes to this compound that utilize renewable resources, minimize waste generation, and avoid hazardous reagents and solvents is crucial. rsc.orgnih.govmarketresearchintellect.com The use of biomass-derived feedstocks and enzyme catalysis are examples of trends aligning with this principle. rsc.orgnih.gov
Environmentally Friendly Polymerization: Exploring polymerization techniques for this compound that can be conducted under milder conditions (e.g., room temperature, open air), with reduced catalyst loading, or using less toxic catalysts contributes to greener polymer production. nih.govresearchgate.net The development of metal-free organocatalysts and the use of external stimuli like light are relevant advancements. nih.govresearchgate.netacs.org
Development of Sustainable Materials: Research into creating materials from this compound that are inherently more sustainable, such as biodegradable or recyclable polymers, aligns with green chemistry principles. While the poly(vinyl ether) backbone is generally resistant to degradation, copolymerization with degradable monomers could offer solutions. rsc.org
Reduction of VOCs: The use of vinyl ethers in coatings and adhesives can contribute to lower volatile organic compound (VOC) emissions compared to traditional solvent-based systems, which is a significant green chemistry advantage. dataintelo.com
Future research directions for this compound should actively seek to incorporate these green chemistry principles throughout the lifecycle of the compound and its derived materials, from synthesis to application and disposal. This includes exploring bio-based sources for the cetyl alcohol precursor and designing polymers with improved environmental profiles.
Q & A
Q. What are the key identifiers and structural characteristics of cetyl vinyl ether?
this compound (CAS 784-14-5; 918-00-3) is an alkyl vinyl ether with the molecular formula C₁₈H₃₆O. Its structure consists of a hexadecyl (cetyl) group attached to a vinyl ether moiety (-O-CH=CH₂). Key identifiers include its CAS numbers and synonyms like vinyl hexadecyl ether. Structural verification can be performed via NMR and mass spectrometry, comparing results with databases such as PubChem or CAS Common Chemistry .
Q. What methodologies are commonly used to synthesize this compound?
A standard synthesis route involves the reaction of cetyl alcohol with acetylene in the presence of a base (e.g., NaOH or KOH) under controlled temperature and pressure. Alternative methods include palladium-catalyzed regioselective arylation of vinyl ethers, which improves yield and selectivity. Reaction conditions (e.g., inert atmosphere, catalyst loading) must be optimized to avoid side reactions like polymerization .
Q. How can impurities such as phosphorus oxychloride be removed during purification?
Concentrated sulfuric acid or phosphoric acid can be used as extractants to remove phosphorus oxychloride contaminants. This method leverages the differential solubility of the target compound and impurities in acidic media, followed by phase separation. Purity is validated via HPLC or GC-MS .
Advanced Research Questions
Q. How does ozonolysis impact the atmospheric degradation of this compound?
Studies on shorter-chain alkyl vinyl ethers (e.g., ethyl, butyl) show that ozonolysis generates secondary organic aerosols (SOAs) with yields dependent on aerosol mass and reaction conditions. For this compound, the long alkyl chain may enhance partitioning into the aerosol phase, increasing SOA yields. Experimental setups should replicate atmospheric conditions (e.g., 300 ppb initial concentration, controlled humidity) and monitor aerosol growth via mass spectrometry .
Q. What role does this compound play in PVC copolymer stabilization?
When used as a comonomer in PVC, this compound improves thermal stability by reducing zinc sensitivity. Its incorporation alters the polymer backbone, enhancing compatibility with mixed-metal stabilizers (e.g., Ba/Zn or Ca/Zn). Researchers should assess stabilizer efficacy using torque rheometry and thermal aging tests, comparing degradation rates with homopolymer PVC .
Q. How do oxidative agents like HOCl affect the stability of this compound in biological systems?
HOCl targets the vinyl ether bond, cleaving it to form aldehydes (e.g., 2-chlorohexadecanal in lipid analogs). For this compound, similar degradation pathways may occur in neutrophil-mediated oxidative environments. Stability studies should use HOCl-generating systems (e.g., myeloperoxidase + H₂O₂/Cl⁻) and track products via LC-MS .
Q. What challenges arise in copolymerizing this compound with halogenated monomers (e.g., 2-chloroethyl vinyl ether)?
Copolymerization kinetics are influenced by monomer reactivity ratios and steric effects. For example, this compound’s long alkyl chain may reduce propagation rates compared to smaller monomers. Researchers should employ pulsed-laser polymerization (PLP) to determine kinetic parameters and optimize feed ratios for desired molecular weights .
Methodological Considerations
- Experimental Design : For polymerization studies, use controlled radical polymerization (RAFT or ATRP) to achieve narrow dispersity. For degradation studies, combine accelerated aging tests with real-time monitoring (e.g., FTIR for bond cleavage) .
- Data Contradictions : Conflicting SOA yield data in atmospheric studies may stem from differences in humidity or oxidant concentrations. Replicate experiments under multiple conditions to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
